molecular formula C17H13ClN2O7 B3007561 Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate CAS No. 328258-36-2

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate

Cat. No.: B3007561
CAS No.: 328258-36-2
M. Wt: 392.75
InChI Key: NEARBDRQBFDZSR-UHFFFAOYSA-N
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Description

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate is a chemical compound with the molecular formula C17H13ClN2O7 and a molecular weight of 392.75 . This compound is known for its unique structure, which includes a terephthalate core substituted with a 4-chloro-3-nitrobenzoyl group and two dimethyl ester groups. It is primarily used in scientific research and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate typically involves the following steps:

    Starting Materials: The synthesis begins with terephthalic acid, 4-chloro-3-nitrobenzoic acid, and dimethyl sulfate.

    Esterification: Terephthalic acid is esterified with methanol in the presence of a strong acid catalyst to form dimethyl terephthalate.

    Amidation: The dimethyl terephthalate is then reacted with 4-chloro-3-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Chemical Reactions Analysis

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules and affect various biochemical pathways .

Comparison with Similar Compounds

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate can be compared with similar compounds such as:

    Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)isophthalate: This compound has a similar structure but with an isophthalate core instead of a terephthalate core.

    Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)phthalate: This compound has a phthalate core instead of a terephthalate core.

    Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)benzoate: This compound has a benzoate core instead of a terephthalate core.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)terephthalate (CAS No. 328258-36-2) is a synthetic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C17H13ClN2O7C_{17}H_{13}ClN_{2}O_{7} and a molecular weight of 392.75 g/mol. The compound features a terephthalate core with a chloro and nitro substituent, which enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

  • Electrophilic Interactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to modulation of various biochemical pathways.
  • Substitution Reactions : The presence of the chloro group allows for nucleophilic substitution reactions, which can form covalent bonds with target proteins or enzymes, potentially inhibiting their activity.
  • Biochemical Assays : It has been utilized in biochemical assays to study enzyme interactions and inhibition mechanisms, highlighting its role in drug discovery and development.

Anticancer Activity

Nitroaromatic compounds are often investigated for their anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . Given the structural similarities, this compound may exhibit similar effects, warranting further investigation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureNotable Biological Activity
Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)isophthalateSimilar core structureAntimicrobial and anticancer properties reported
Dimethyl 2-((4-chloro-3-nitrobenzoyl)amino)phthalatePhthalate corePotential anticancer activity
Dimethyl 2-((2-chloro-5-nitrobenzoyl)amino)terephthalateDifferent substituentsInvestigated for drug development

This comparison illustrates how variations in substituents affect biological activity, suggesting that the unique combination of chloro and nitro groups in this compound may confer distinct properties.

Case Studies and Research Findings

Several studies have explored the mutagenicity and cytotoxicity of nitroaromatic compounds, providing insights into the potential effects of this compound:

  • A study on nitroaromatic compounds indicated that certain derivatives exhibited mutagenic properties, suggesting a need for caution in their use as pharmaceuticals .
  • Another investigation highlighted the cytotoxic effects of similar compounds on various cancer cell lines, emphasizing the importance of further research into this compound's therapeutic potential .

Properties

IUPAC Name

dimethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O7/c1-26-16(22)10-3-5-11(17(23)27-2)13(7-10)19-15(21)9-4-6-12(18)14(8-9)20(24)25/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEARBDRQBFDZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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